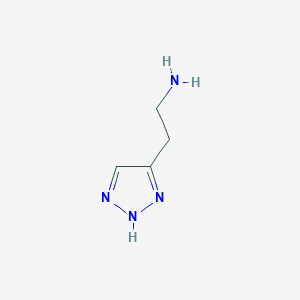

2-(1H-1,2,3-Triazol-5-yl)ethanamine

Description

The Preeminent Role of Triazole Scaffolds in Advanced Organic and Medicinal Chemistry

Triazole derivatives are recognized for their significant contributions to chemistry, synthesis, and therapeutic applications. chemijournal.com These five-membered heterocyclic compounds, containing three nitrogen atoms, are pivotal in the development of new drugs, catalysts, and materials. chemijournal.com The 1,2,3-triazole isomer, in particular, has become a cornerstone in medicinal chemistry, serving as a core structural component in a wide array of therapeutic agents. nih.gov Its prevalence is attributed to its ability to engage in various biological mechanisms, influencing processes related to infections, cancer, and neurodegenerative diseases. frontiersin.orgnih.gov The triazole nucleus is a key feature in drugs with activities ranging from antimicrobial and anti-inflammatory to antiviral and antineoplastic. nih.gov

The significance of the 1,2,3-triazole scaffold is further amplified by the advent of "click chemistry," a set of powerful and selective chemical reactions. chemijournal.com The copper-catalyzed azide-alkyne cycloaddition, a hallmark of click chemistry, provides an efficient and high-yield pathway to 1,4-disubstituted 1,2,3-triazoles, revolutionizing drug discovery and materials science. chemijournal.comwikipedia.org This synthetic accessibility allows for the creation of diverse molecular libraries for screening and optimization.

Structural Characteristics and Chemical Significance of the 1H-1,2,3-Triazole Ring System

The 1H-1,2,3-triazole is a five-membered heterocyclic ring composed of two carbon atoms and three nitrogen atoms. nih.gov This planar and aromatic system possesses a 6π electron ring, contributing to its notable stability. acs.orgguidechem.com The presence of three nitrogen atoms imparts a large dipole moment and the capacity for hydrogen bond formation, which are crucial for its interaction with biological targets. nih.gov

Key structural and chemical properties of the 1H-1,2,3-triazole ring system include:

Aromaticity and Stability: The delocalization of π-electrons across the ring confers aromatic character and significant stability, making it resistant to hydrolysis and oxidation. guidechem.com

Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. acs.org

Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, influencing its physical properties and binding affinities. acs.org

Tautomerism: In aqueous solution, 1H-1,2,3-triazole exists in equilibrium with its 2H-tautomer. acs.org

Bioisostere: The 1,2,3-triazole ring is often used as a bioisostere for other chemical groups, such as amide bonds, in drug design. nih.gov

Table 1: Physicochemical Properties of 1H-1,2,3-Triazole

| Property | Value |

| Molecular Formula | C2H3N3 wikipedia.org |

| Molar Mass | 69.065 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 1.192 g/cm³ wikipedia.org |

| Melting Point | 23-25 °C wikipedia.org |

| Boiling Point | 203 °C wikipedia.org |

| Solubility in Water | Very soluble wikipedia.org |

| Acidity (pKa) | 9.4 wikipedia.org |

| Basicity (pKa of conjugate acid) | 1.2 wikipedia.org |

Positioning of Ethanamine Moiety in the Triazole Framework for Functional Exploration

The attachment of an ethanamine (-CH2CH2NH2) group to the 5-position of the 1H-1,2,3-triazole ring in 2-(1H-1,2,3-Triazol-5-yl)ethanamine introduces a flexible and functionally versatile side chain. This primary amine group serves as a key reactive handle for a multitude of chemical transformations. The ethyl linker provides spatial separation between the rigid, aromatic triazole core and the reactive amino group, allowing each moiety to engage in distinct interactions.

The ethanamine moiety is crucial for:

Further Functionalization: The primary amine can readily participate in reactions such as acylation, alkylation, and Schiff base formation, enabling the synthesis of a wide range of derivatives.

Salt Formation: The basic nature of the amine allows for the formation of salts, which can improve the solubility and handling of the compound.

Chelation: The nitrogen atom of the amine, in conjunction with the nitrogen atoms of the triazole ring, can act as a chelating agent for metal ions.

Pharmacophore Extension: The ethanamine group can serve as a linker to connect the triazole scaffold to other pharmacophoric fragments, a common strategy in drug design to create hybrid molecules with enhanced or novel biological activities. nih.gov

Overview of Key Research Areas in Triazole-Containing Amine Chemistry

The chemistry of triazole-containing amines is a burgeoning field with applications spanning medicinal chemistry, materials science, and catalysis. The synergistic combination of the stable triazole core and the reactive amine functionality has led to the exploration of these compounds in several key research areas:

Drug Discovery: Triazole-amine hybrids are being investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents. nih.govfrontiersin.org The ability to readily modify the amine group allows for the fine-tuning of pharmacological properties.

Materials Science: These compounds are utilized as building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. chemijournal.com The triazole and amine groups can coordinate with metal ions to form extended structures with potential applications in gas storage and catalysis. nih.gov

Catalysis: Triazole-based ligands are being explored for their use in various catalytic systems. The nitrogen atoms of the triazole and the amine can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Bioconjugation: The "click" reactivity of the triazole ring, often formed through copper-catalyzed azide-alkyne cycloaddition, combined with the reactivity of the amine group, makes these molecules valuable linkers in bioconjugation chemistry for labeling and tracking biomolecules. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2H-triazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-2-1-4-3-6-8-7-4/h3H,1-2,5H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABPWPFQPIDMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 2 1h 1,2,3 Triazol 5 Yl Ethanamine

Chemical Transformations Involving the Ethanamine Functionality

The ethanamine group, a primary amine attached to an ethyl linker, is a potent nucleophile and readily participates in a variety of reactions.

Nucleophilic Reactivity (e.g., Amidation, Alkylation)

The lone pair of electrons on the nitrogen atom of the ethanamine moiety makes it a strong nucleophile, enabling it to react with a wide array of electrophiles.

Amidation: 2-(1H-1,2,3-Triazol-5-yl)ethanamine can be acylated to form amides. This is a common transformation used to link the triazole core to other molecular fragments. For instance, the reaction with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding N-acylated products. This reaction is fundamental in the synthesis of more complex molecules where the amide bond provides structural rigidity and potential for hydrogen bonding. The introduction of an amide moiety can add three-dimensional characteristics to the molecule. nih.gov

Alkylation: The primary amine can also undergo alkylation reactions with alkyl halides or other alkylating agents. This process introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the alkylating agent.

Condensation Reactions for Schiff Base Formation

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govnih.gov This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The resulting Schiff bases, containing the C=N double bond, are versatile intermediates themselves and can be used in the synthesis of various heterocyclic systems or as ligands for metal complexes. nih.govnih.gov The formation of Schiff bases from aminotriazoles and a variety of aromatic aldehydes has been shown to occur in excellent yields. nih.gov

Reaction Behavior of the 1H-1,2,3-Triazole Ring System

The 1H-1,2,3-triazole ring is an aromatic heterocycle with a unique reactivity profile, influenced by the presence of three nitrogen atoms. nih.gov It is generally stable to hydrolysis and metabolic degradation. nih.gov

Electrophilic and Nucleophilic Substitution Patterns

The 1,2,3-triazole ring is generally considered electron-rich and can undergo electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The positions of substitution are dictated by the electronic distribution within the ring and the nature of the substituents already present.

Conversely, nucleophilic substitution on the triazole ring is also possible, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present. For instance, a halogen atom at the 4-position of the triazole can be displaced by a nucleophile. researchgate.net The presence of an electron-withdrawing group at the 5-position can facilitate such substitutions. researchgate.net N-oxides of 2-phenyltriazole have been shown to be activated at the C-5 position for both electrophilic and nucleophilic attack. rsc.org

Tautomerism and Protropic Equilibria in the Triazole Ring

The 1H-1,2,3-triazole ring of this compound exists in a dynamic equilibrium between different tautomeric forms. nih.govnih.gov The most common are the 1H, 2H, and 4H tautomers, with the 1H and 2H forms being aromatic and generally more stable. nih.gov In aqueous solution, the 2H-tautomer of 1,2,3-triazole is favored. rsc.org The specific tautomer that predominates can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. scielo.br This tautomerism is a critical aspect of the molecule's chemistry, as it can affect its reactivity, physical properties, and biological activity. researchgate.net

Coordination Chemistry with Metal Ions and Complex Formation

The nitrogen atoms of both the ethanamine group and the 1,2,3-triazole ring can act as Lewis bases, allowing this compound to function as a ligand in coordination chemistry. tennessee.edunih.gov It can chelate to metal ions, forming stable complexes. The triazole ring itself is a versatile ligand, capable of coordinating to metals to form a variety of structures, including homoleptic complexes and coordination polymers. tennessee.edursc.org

The coordination can occur through one or more of the nitrogen atoms of the triazole ring, and the ethanamine nitrogen can also participate, leading to the formation of bidentate or even tridentate ligands. The specific coordination mode depends on the metal ion, the solvent, and the reaction conditions. These metal complexes have found applications in various fields, including catalysis and materials science. wvu.edursc.org For example, 1,2,3-triazole complexes with transition metals have been investigated for their antimicrobial activity. nih.gov

| Reaction Type | Reactant | Functional Group Involved | Product Type |

| Amidation | Carboxylic Acid/Derivative | Ethanamine | Amide |

| Alkylation | Alkyl Halide | Ethanamine | Secondary/Tertiary Amine |

| Condensation | Aldehyde/Ketone | Ethanamine | Schiff Base (Imine) |

| Electrophilic Substitution | Electrophile | 1H-1,2,3-Triazole Ring | Substituted Triazole |

| Nucleophilic Substitution | Nucleophile | 1H-1,2,3-Triazole Ring | Substituted Triazole |

| Coordination | Metal Ion | Ethanamine & Triazole Ring | Metal Complex |

Mechanistic Investigations of Intramolecular Rearrangements

Intramolecular rearrangements of 1,2,3-triazoles are fundamental transformations that can lead to the formation of different regioisomers or entirely new heterocyclic systems. Two of the most well-documented rearrangements for substituted triazoles are the Dimroth and Cornforth rearrangements. While specific mechanistic studies on this compound are not extensively reported, the general principles of these rearrangements, as established for other 1,2,3-triazole derivatives, can be applied to understand its potential reactivity. rsc.orgwikipedia.orgwikipedia.org

The Dimroth rearrangement is a common isomerization reaction in 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org This process typically occurs under thermal conditions and involves a ring-opening to a diazo intermediate, followed by rotation and ring-closure. wikipedia.org For a compound like this compound, a Dimroth-type rearrangement could be envisioned, particularly if the exocyclic amino group participates in the process. The classic Dimroth rearrangement involves a 1-substituted-5-amino-1,2,3-triazole. wikipedia.org

Another relevant transformation is the Cornforth rearrangement , which is observed in 4-acyloxazoles but has analogous mechanisms in other five-membered heterocycles. wikipedia.orgchem-station.com This rearrangement involves the formal exchange of substituents between the C4 and C5 positions of the ring via a pericyclic ring-opening to a nitrile ylide intermediate. wikipedia.orgchem-station.com For 1,2,3-triazoles, a similar ring-opening/ring-closing cascade can be proposed. acs.org

Mechanistic investigations into these rearrangements often employ a combination of experimental studies and computational methods, such as Density Functional Theory (DFT) calculations. nih.govnih.gov DFT studies have been instrumental in elucidating the electronic and structural aspects of transition metal complexes with 1,2,3-triazole ligands and can be used to model the reaction pathways of intramolecular rearrangements. nih.gov These computational approaches help in understanding the stability of intermediates and the energy barriers associated with different mechanistic pathways. nih.govnih.gov

The table below summarizes the key features of the Dimroth and Cornforth rearrangements, which represent plausible intramolecular rearrangement pathways for 1,2,3-triazole derivatives.

| Rearrangement Type | Key Feature | General Mechanism | Influencing Factors |

| Dimroth Rearrangement | Exchange of endocyclic and exocyclic nitrogen atoms | Ring-opening to a diazo intermediate, followed by C-C bond rotation and ring-closure. wikipedia.org | Substituents on the triazole ring, reaction temperature. rsc.orgwikipedia.org |

| Cornforth-type Rearrangement | Exchange of substituents at adjacent ring carbons | Pericyclic ring-opening to a nitrile ylide intermediate, followed by rearrangement and ring-closure. wikipedia.org | Nature of the substituents, thermal conditions. wikipedia.orgchem-station.com |

Strategic Derivatization and Analogue Design of 2 1h 1,2,3 Triazol 5 Yl Ethanamine

Structural Modifications of the Ethanamine Side Chain (e.g., N-Substitution, Chain Extension)

Modifications to the ethanamine side chain are a primary strategy for altering the compound's polarity, basicity, and interaction with biological targets. These changes can involve substituting the primary amine or altering the length of the ethyl linker.

N-Substitution: The primary amine group is a key site for functionalization. It can be readily acylated or alkylated to introduce a wide range of substituents. For instance, reacting the amine with acyl chlorides or anhydrides yields N-acyl derivatives, which can modulate the compound's hydrogen bonding capacity and lipophilicity. Similarly, N-alkylation can introduce various alkyl or aryl groups, affecting steric bulk and basicity.

Chain Extension or Contraction: Altering the length of the carbon chain that links the amine to the triazole ring is another important modification. Synthesizing homologous series, such as 3-(1H-1,2,3-triazol-5-yl)propanamine or aminomethyl-triazoles, changes the spatial relationship between the two key functional groups. Research into related 1,2,4-triazole (B32235) systems has demonstrated that such modifications are synthetically feasible. For example, pathways have been developed for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides starting from materials like succinic anhydride (B1165640) and aminoguanidine. rsc.orgnih.govThese methods, which sometimes involve microwave-assisted synthesis, could be adapted for the 1,2,3-triazole isomer. nih.gov

Table 1: Examples of Ethanamine Side Chain Modifications| Modification Type | Example Derivative | Synthetic Precursors/Method | Potential Impact |

|---|---|---|---|

| N-Acylation | N-Acetyl-2-(1H-1,2,3-triazol-5-yl)ethanamine | Acetic anhydride, base | Modulates H-bonding, polarity |

| N-Alkylation | N-Benzyl-2-(1H-1,2,3-triazol-5-yl)ethanamine | Benzyl halide, base | Increases steric bulk, lipophilicity |

| Chain Extension | 3-(1H-1,2,3-triazol-5-yl)propanamine | Adaptation of methods for 1,2,4-triazoles rsc.org| Alters spatial orientation of functional groups |

Alterations of the 1,2,3-Triazole Ring (e.g., Substitution at C-4, C-5, N-1)

The 1,2,3-triazole ring itself offers multiple positions for substitution (C-4, C-5, and the ring nitrogens), allowing for extensive structural diversification.

Substitution at C-4 and C-5: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for creating 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.govnsf.govThis reaction allows for the introduction of a vast array of functional groups at the C-4 position by varying the alkyne precursor. nih.govTo achieve substitution at the C-5 position, strategies often involve organometallic cross-coupling reactions. For example, the Buchwald-Hartwig reaction has been successfully used for the N-arylation of 5-amino-1,2,3-triazoles, demonstrating a powerful method for C-5 functionalization. nih.govThis approach can be applied to both 5-amino and 5-halo-1,2,3-triazoles, coupling them with aryl halides and amines, respectively. nih.govFurthermore, a sulfur-linked analogue, 2-((1H-1,2,3-Triazol-5-yl)thio)ethanamine, highlights another route for C-5 modification. sigmaaldrich.comSubstitution at Ring Nitrogens (N-1, N-2, N-3): The triazole ring can be substituted at its nitrogen atoms, a process that significantly influences the electronic properties and stability of the molecule. N-1 substitution is common when starting with a terminal alkyne and an organic azide (B81097) in a CuAAC reaction. Selective N-2 substitution is more challenging but can be achieved through specific synthetic routes, such as the cyclization of activated dihydrazones. colab.wsRegioselective N-arylation has been accomplished using methods like the Chan-Lam reaction with boronic acids or SNAr reactions with activated aryl halides.

Table 2: Examples of 1,2,3-Triazole Ring Alterations

| Position | Substituent Type | Synthetic Method | Key Features |

|---|---|---|---|

| C-4 | Aryl, Alkyl, Ester | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.gov | High efficiency and regioselectivity for 1,4-isomers. |

| C-5 | (Het)arylamino | Buchwald-Hartwig Cross-Coupling nih.gov | Couples 5-amino/halo triazoles with aryl halides/amines. |

| C-5 | Thioether | Reaction with a thiol-containing precursor | Introduces a flexible sulfur linkage. sigmaaldrich.com |

| N-1 | Benzyl, Phenethyl | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Commonly occurs with organic azides. nih.gov |

| N-2 | Aryl | Cyclization of activated dihydrazones colab.ws | Provides access to the less common N-2 isomer. |

Synthesis of Conjugated and Fused Heterocyclic Systems Incorporating the Triazole-Ethanamine Motif

Integrating the triazole-ethanamine scaffold into larger polycyclic systems creates structurally complex molecules with unique properties. These fused systems are often synthesized through intramolecular cyclization reactions.

A highly modular approach combines CuAAC with palladium-catalyzed C-H bond functionalization in a one-pot procedure. rsc.orgnih.govThis allows for the initial formation of a substituted triazole which then undergoes an intramolecular cyclization to form a fused ring system. rsc.orgnih.govFor instance, a Pd-catalyzed direct arylation or Heck reaction on a pre-formed 5-iodotriazole can lead to various fused heterocycles in good yields. rsc.org Another powerful strategy involves multicomponent reactions (MCRs) followed by an intramolecular azide-alkyne cycloaddition (IAAC). mdpi.comThis approach rapidly builds molecular complexity by first assembling a linear precursor containing both an azide and an alkyne, which then cyclizes to form the fused triazole ring system. mdpi.comacs.orgThis method has been used to synthesize a variety of six- and seven-membered ring-fused triazoles, such as triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines. researchgate.netSyntheses of triazolo-fused pyrazines, pyridazines, and benzodiazepines have also been reported through various cyclization strategies. acs.orgnih.gov

Table 3: Examples of Fused Heterocyclic Systems| Fused System | Synthetic Strategy | Starting Materials/Intermediates | Reference |

|---|---|---|---|

| Triazolo-Fused Polycycles | Intramolecular Pd-catalyzed Direct Arylation | 5-Iodotriazoles with tethered aryl/alkenyl groups | rsc.org |

| Triazolo[4,5-b]pyridines | Condensation with methylene (B1212753) active compounds | 1,2,3-Triazole-4(5)-amines | researchgate.net |

| Triazolo[1,5-a]pyridines | Cyclocondensation | 3-Aryl-(1,2,4-triazol-5-yl)acetonitriles and α-azidochalcones | nih.gov |

| 1,2,3-Triazole-Fused 1,4-Benzodiazepines | Multicomponent Reaction followed by Intramolecular Huisgen Cycloaddition | Multiple reactants combined in a one-pot assembly | acs.org |

| Pyrrolo[3,2,1-ij]t rsc.orgCurrent time information in Chatham County, US.nih.govriazolo[4,5-c]quinolines | CuAAC followed by Pd-catalyzed C-H activation/annulation | N-propargyl indoles, azides, CsOAc | nih.gov|

Development of Chiral Derivatives and Enantioselective Syntheses

Introducing chirality into the 2-(1H-1,2,3-triazol-5-yl)ethanamine scaffold is crucial for applications in asymmetric catalysis and for developing stereospecific therapeutic agents. This can be achieved by creating a stereocenter in the ethanamine side chain.

Synthesis from Chiral Precursors: A common strategy is to use naturally occurring chiral building blocks, such as D- or L-amino acids. nih.govThese can be converted into chiral azido (B1232118) alcohols, which then participate in a CuAAC reaction to form chiral 1,4-disubstituted-1,2,3-triazole derivatives with high enantiopurity. nih.govThis "chiral pool" approach ensures that the stereochemistry is set from the beginning of the synthesis.

Asymmetric Catalysis and Chiral Resolution: Enantioselective synthesis aims to create a single enantiomer preferentially. Organocatalytic methods have been developed for the asymmetric cyclization of isothiocyanates with azodicarboxylates to produce chiral 1,2,4-triazolines with high enantioselectivity (up to 95% ee). rsc.orgWhile this applies to a related isomer, the principles of using chiral catalysts (like bifunctional organocatalysts) are broadly applicable. For atropisomeric triazoles, where chirality arises from restricted rotation, chiral phosphoric acid catalysts have been used for their synthesis. rsc.org Once a racemic mixture is formed, chiral resolution is another viable path. This involves separating enantiomers using techniques like forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid) followed by separation via crystallization, or by using chiral chromatography. rsc.orggoogle.comThe unwanted enantiomer can potentially be recycled through racemization, making the process more efficient. rsc.org

Table 4: Approaches to Chiral Derivatives| Approach | Description | Example Method/Strategy | Key Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Conversion of L-amino acids to chiral azido alcohols for CuAAC reaction. nih.gov | High enantiomeric purity, predictable stereochemistry. |

| Asymmetric Catalysis | Employs a chiral catalyst to direct the formation of one enantiomer. | Organocatalytic cyclization using bifunctional catalysts. rsc.org | Direct synthesis of enantioenriched products. |

| Chiral Ligand Synthesis | Preparation of chiral ligands for asymmetric metal catalysis. | Synthesis of chiral triazole-oxazoline ligands from amino acids. researchgate.net | Ligands for use in reactions like asymmetric Diels-Alder. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Formation of diastereomeric salts with a chiral acid; chiral HPLC. rsc.orggoogle.com| Isolation of pure enantiomers from a mixture. |

Advanced Spectroscopic and Structural Elucidation of 2 1h 1,2,3 Triazol 5 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 2-(1H-1,2,3-triazol-5-yl)ethanamine, offering precise insights into its proton and carbon framework.

Proton (1H) and Carbon (13C) NMR for Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different proton environments within the molecule. A key signal is observed for the triazole C-H proton, typically appearing around δ 7.70 ppm. vulcanchem.com The methylene (B1212753) protons of the ethylamine (B1201723) side chain, being adjacent to the amine group, exhibit signals in the range of δ 3.10–2.80 ppm. vulcanchem.com The amine protons themselves are often observed as a broad signal around δ 1.50 ppm. vulcanchem.com

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbons of the triazole ring and the ethylamine side chain resonate at characteristic frequencies, allowing for their unambiguous assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole C-H | ~7.70 vulcanchem.com | Data not available |

| Methylene (adjacent to amine) | ~3.10 - 2.80 vulcanchem.com | Data not available |

| Amine N-H | ~1.50 vulcanchem.com | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the protons of the ethylamine side chain, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal of the triazole C-H would show a cross-peak with its corresponding carbon atom in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduemerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the triazole C-H proton would show correlations to the carbon atoms within the triazole ring and the first carbon of the ethylamine side chain, confirming the attachment point of the side chain to the ring.

Multinuclear NMR (e.g., 15N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy offers a direct window into the electronic environment of the nitrogen atoms within the triazole ring and the primary amine group. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, bonding, and protonation state. researchgate.net In the 1,2,3-triazole ring, distinct signals would be expected for the different nitrogen environments. The amine nitrogen would also have a characteristic chemical shift. These data are crucial for understanding the tautomeric equilibrium of the triazole ring and for probing intermolecular interactions such as hydrogen bonding.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the amine group and the triazole ring would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the triazole ring would be observed around 2800-3100 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring would give rise to bands in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The triazole ring vibrations are often strong in the Raman spectrum. researchgate.net For instance, an in-plane ring deformation of the 1,2,3-triazole ring has been observed around 952 cm⁻¹. researchgate.net

Table 2: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine & Triazole) | Stretching | 3300 - 3500 |

| C-H (Alkyl & Aromatic) | Stretching | 2800 - 3100 |

| C=N / N=N (Triazole) | Stretching | < 1600 |

| Triazole Ring | In-plane deformation | ~952 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation behavior. The molecular formula of the compound is C₄H₈N₄, corresponding to a molecular weight of 112.13 g/mol . vulcanchem.com

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, forming a prominent [M+H]⁺ ion at m/z 113.13. vulcanchem.com Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns. nih.gov A primary fragmentation pathway would likely involve the cleavage of the ethylamine side chain. vulcanchem.com The loss of the ethylamine group would result in a significant fragment ion. Further fragmentation of the triazole ring itself can also occur, often involving the loss of a neutral molecule of nitrogen (N₂). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The 1,2,3-triazole ring is the primary chromophore in this compound. The gas-phase UV absorption spectrum of 1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net In solution, the position and intensity of this absorption band can be influenced by the solvent polarity and the presence of substituents. The ethylamine substituent is not expected to significantly alter the main absorption band of the triazole ring.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a complete picture of the molecular conformation. Furthermore, it reveals the intricate network of intermolecular interactions that dictate the packing of molecules in a crystal lattice, collectively known as the supramolecular architecture.

A comprehensive search of publicly available crystallographic databases indicates that a specific single-crystal X-ray diffraction study for this compound has not been reported to date. Consequently, detailed experimental crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available for this particular compound.

However, based on the extensive body of research on the crystal engineering and supramolecular chemistry of 1,2,3-triazole derivatives, the expected solid-state and supramolecular features of this compound can be predicted with a high degree of confidence. acs.orgrsc.org The 1,2,3-triazole ring is a versatile functional group known for its ability to participate in a variety of non-covalent interactions. rsc.org

The molecular structure of this compound possesses multiple sites for hydrogen bonding, which would be the dominant force in its crystal packing. The key functional groups for these interactions are the N-H bond of the triazole ring, the nitrogen lone pairs of the triazole ring, the acidic C-H bond of the triazole ring, and the primary amine (-NH₂) group of the ethanamine side chain. nih.govnih.gov

The N-H group of the triazole is a strong hydrogen bond donor, while the N2 and N3 atoms of the triazole ring are effective hydrogen bond acceptors. rsc.org The primary amine group is also a potent hydrogen bond donor and can participate in multiple hydrogen bonding interactions. Additionally, the C5-H of the triazole ring is known to be a surprisingly effective hydrogen bond donor, a feature that has been increasingly recognized in the supramolecular chemistry of triazoles. nih.govrsc.org

To illustrate the potential hydrogen bonding patterns, the following table outlines the expected interactions and their typical geometric parameters based on studies of similar triazole-containing compounds. It is important to note that this table is a hypothetical representation for this compound and awaits experimental verification.

Table 1: Expected Hydrogen Bond Interactions in the Crystal Structure of this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Expected D-A Distance (Å) | Expected D-H···A Angle (°) |

| N(1)-H (Triazole) | H | N(2) or N(3) (Triazole) | Intermolecular N-H···N | 2.7 - 3.0 | 160 - 180 |

| N(Amine)-H | H | N(2) or N(3) (Triazole) | Intermolecular N-H···N | 2.8 - 3.2 | 150 - 170 |

| N(Amine)-H | H | N(Amine) | Intermolecular N-H···N | 2.9 - 3.3 | 140 - 170 |

| C(5)-H (Triazole) | H | N(2) or N(3) (Triazole) | Intermolecular C-H···N | 3.1 - 3.5 | 130 - 160 |

| C(5)-H (Triazole) | H | N(Amine) | Intermolecular C-H···N | 3.2 - 3.6 | 130 - 160 |

The definitive elucidation of the solid-state structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field. Such a study would confirm these predicted interactions, provide precise geometric data, and offer deeper insights into the supramolecular self-assembly driven by the versatile 1,2,3-triazole moiety.

Computational and Theoretical Investigations of 2 1h 1,2,3 Triazol 5 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its most stable three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The first step in most computational studies is to find the lowest energy structure of the molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. The B3LYP functional is a popular choice for such calculations on organic molecules, often paired with a basis set like 6-311G(d,p) or higher to accurately describe the electron distribution. mdpi.comsemanticscholar.org Ab initio methods, while more computationally intensive, can also be employed for higher accuracy.

For 2-(1H-1,2,3-triazol-5-yl)ethanamine, these calculations would predict the planarity of the 1,2,3-triazole ring, a characteristic feature of aromatic heterocyclic systems. The calculations also determine key bond lengths, bond angles, and dihedral angles. The ethylamine (B1201723) side chain introduces conformational flexibility, and geometry optimization would identify the most stable arrangement (conformer) of this chain relative to the triazole ring. Studies on related molecules, such as 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetic acid, show that calculated bond lengths and angles generally agree well with experimental data obtained from X-ray crystallography. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Triazole Derivative (Calculated using DFT/B3LYP) Note: This data is for a structurally related molecule and serves as an illustrative example.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.221 Å |

| Bond Length | C-N (ring) | ~1.35 - 1.38 Å |

| Bond Angle | C-N-C (ring) | ~108° - 110° |

| Bond Angle | N-N-N (ring) | ~110° - 112° |

Data sourced from studies on analogous heterocyclic compounds. mdpi.com

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. This comparison is vital for assigning the peaks in an experimental spectrum to specific molecular motions.

For this compound, calculations would predict characteristic frequencies for:

N-H and C-H stretching vibrations of the triazole ring, typically above 3000 cm⁻¹.

N-H and C-H stretching of the ethylamine group, typically in the 2800-3400 cm⁻¹ range.

C=C and C=N ring stretching vibrations within the 1400-1600 cm⁻¹ region. aimspress.com

CH₂ bending (scissoring) vibrations around 1450 cm⁻¹. aimspress.com

Theoretical spectra are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental results, accounting for systematic errors in the calculations. The agreement between scaled theoretical frequencies and experimental ones validates both the calculated structure and the interpretation of the spectrum. materialsciencejournal.org

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound Note: This data is for an illustrative example of a heterocyclic compound and not specifically for this compound.

| Vibrational Mode | Calculated (Scaled) | Experimental (IR) |

| N-H Stretch | 3407 | 3432 |

| Aliphatic C-H Stretch | 2983 | 2985 |

| Aliphatic C-H Stretch | 2958 | 2952 |

Data adapted from a study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic character of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals and are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. aimspress.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com Conversely, a small gap suggests the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): Energy released when an electron is added (A ≈ -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons (μ = [EHOMO + ELUMO] / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = [ELUMO - EHOMO] / 2). Hard molecules have a large energy gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η).

Table 3: Calculated Quantum Chemical Parameters for a Representative 1,2,3-Triazole Derivative Note: This data is for the compound 1,2,3-triazolyl ester of ketorolac (B1673617) (15K) and serves as an illustrative example.

| Parameter | Symbol | Value (Hartree) |

| HOMO Energy | EHOMO | -0.231 |

| LUMO Energy | ELUMO | -0.087 |

| HOMO-LUMO Gap | ΔE | 0.144 |

| Hardness | η | 0.072 |

| Softness | S | 13.89 |

| Chemical Potential | μ | -0.159 |

| Electrophilicity Index | ω | 0.176 |

Data sourced from a study on a 1,2,3-triazolyl ester of ketorolac. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe a static, minimum-energy state, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this motion over time by solving Newton's equations of motion for the atoms in the molecule. These simulations provide deep insights into the conformational landscape of flexible molecules like this compound and its interactions with its environment.

MD simulations can be used to:

Explore Conformational Space: The ethylamine side chain can rotate around its single bonds. MD simulations can map the accessible conformations and the energy barriers between them, revealing the molecule's flexibility.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent (like water), MD can detail the hydrogen bonding network between the amine and triazole nitrogens and the solvent molecules.

Study Binding Stability: In drug design, MD simulations are crucial for understanding how a ligand interacts with a biological target, such as a protein or enzyme. Studies on other triazole derivatives have used MD to confirm the stability of the ligand-protein complex, analyzing parameters like Root Mean Square Deviation (RMSD) and hydrogen bond persistence over the simulation time. nih.govnih.govconsensus.app For this compound, MD could predict its binding mode and stability within a target active site.

Mechanistic Computational Studies of Chemical Reactions and Transition States

Computational chemistry is an indispensable tool for investigating how chemical reactions occur. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, including the high-energy transition states that must be overcome.

For 1,2,3-triazoles, a significant amount of computational work has focused on their synthesis, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click reaction". mdpi.comnih.gov DFT calculations have been used to:

Elucidate Reaction Mechanisms: Computational studies have shown that the CuAAC reaction proceeds through a stepwise mechanism involving copper-acetylide intermediates, rather than a concerted cycloaddition. mdpi.comiosrjournals.org

Explain Regioselectivity: These calculations can explain why the reaction almost exclusively yields the 1,4-disubstituted triazole isomer instead of the 1,5-isomer by comparing the activation energies of the competing pathways.

Analyze Catalysis: Theoretical models help understand the role of the catalyst and ligands in lowering the activation barriers.

For this compound itself, mechanistic studies could explore its reactivity, such as the nucleophilic character of the amine group or the potential for the triazole ring to participate in further chemical transformations. For instance, a computational study on the base-induced ring expansion of related triazolium salts successfully used calculations to rationalize the formation of different heterocyclic products. acs.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling bridge the gap between chemical structure and biological function. QSAR is a computational technique that attempts to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov

A QSAR study on a class of compounds like 1,2,3-triazole derivatives typically involves:

Dataset Assembly: A set of triazole derivatives with experimentally measured biological activity (e.g., enzyme inhibition) is collected.

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode different aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the most relevant descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. A good model will have high correlation coefficients (r²) and predictive correlation coefficients (q²).

QSAR studies on 1,2,3-triazole derivatives have been successfully used to design new potential inhibitors for targets like acetylcholinesterase and carbonic anhydrase. nih.govnih.gov The resulting models provide valuable insights into which structural features are important for activity. For instance, a model might indicate that bulky groups at one position decrease activity, while hydrogen bond donors at another position increase it. Such a model could be used to predict the potential biological activity of this compound and guide the synthesis of more potent analogues.

Table 4: Example of Statistical Parameters from a 3D-QSAR Model for Triazole Derivatives Note: This data is for an illustrative QSAR model on acetylcholinesterase inhibitors and serves as an example.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External validation) |

| CoMFA | 0.604 | 0.863 | 0.701 |

| CoMSIA | 0.606 | 0.854 | 0.647 |

Data adapted from a 3D-QSAR study on 1,2,3-triazole based derivatives. nih.gov

Molecular Docking Studies for Elucidating Potential Biomolecular Recognition

Molecular docking is a powerful computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the atomic level. While specific molecular docking studies exclusively focused on this compound are not extensively available in the current body of scientific literature, the broader class of 1,2,3-triazole derivatives has been the subject of numerous computational investigations against various biological targets. These studies provide valuable insights into the potential biomolecular recognition patterns that this compound might exhibit.

The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, known for its stability and ability to form hydrogen bonds, which can enhance binding to biomolecular targets. tandfonline.com Research has shown that 1,2,3-triazole derivatives can interact with a wide array of biological targets, demonstrating activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects. tandfonline.comnih.gov Molecular docking studies on these derivatives have been crucial in elucidating the structural basis for their biological activities.

In silico analyses of 1,2,3-triazole compounds often reveal key interactions with the active sites of proteins. For instance, studies on 1,2,3-triazole derivatives as potential anticancer agents have shown that the triazole ring and its substituents can form critical hydrogen bonds and hydrophobic interactions with amino acid residues within the active sites of enzymes like lanosterol (B1674476) 14-alpha-demethylase. nih.gov The nitrogen atoms of the triazole ring frequently act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking interactions with aromatic amino acid residues.

A geometrical data-mining approach on 1,2,3-triazoles in protein-ligand cocrystals has demonstrated that these scaffolds are not mere linkers but are interactive, showing diverse preferred interactions with amino acids that contribute to binding. nih.gov This underscores the potential of the 1,2,3-triazole core in this compound to actively participate in biomolecular recognition.

To illustrate the potential interactions, the table below summarizes molecular docking findings for various 1,2,3-triazole derivatives against different protein targets. This data, while not directly pertaining to this compound, provides a valuable framework for predicting its possible binding modes and affinities.

| Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Quinoxaline-1,2,3-triazole hybrids | EGFR | -9.57 to -12.03 | Not specified |

| 1,2,3-Triazole-phosphonate derivatives | MMP-2 and MMP-9 | Not specified | π-anion, π-alkyl, and hydrogen bonding interactions |

| 1,2,3-Triazole-1,2,4-triazole hybrids | Glucosamine-6-phosphate synthase | -5.72 to -10.49 | Not specified |

This table presents data on various 1,2,3-triazole derivatives to illustrate the potential for biomolecular recognition within this class of compounds.

The binding energies observed for these derivatives, ranging from -5.72 to -12.03 kcal/mol, indicate strong and favorable interactions with their respective protein targets. nih.govresearchgate.netnih.gov The ethylamine side chain of this compound, with its terminal amino group, would likely introduce additional hydrogen bonding capabilities and electrostatic interactions, potentially enhancing its binding affinity to specific protein cavities. The flexibility of the ethylamine linker would also allow the molecule to adopt various conformations to fit optimally within a binding site.

Applications of 2 1h 1,2,3 Triazol 5 Yl Ethanamine in Chemical Biology Research

Utilization as a Molecular Building Block for Complex Architectures

The 2-(1H-1,2,3-triazol-5-yl)ethanamine moiety serves as a crucial building block in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a reactive amine group and a versatile triazole ring, allows for its incorporation into a wide array of larger structures. The amine functionality enables covalent linkage to other molecules, such as polymers like epoxy resins and polyurethanes, potentially enhancing their mechanical and chemical properties.

The synthesis of 1,2,3-triazole derivatives is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This method is highly efficient and regioselective, allowing for the reliable construction of the triazole ring system. More recent advancements have even led to metal-free click reactions using strained cyclooctynes, broadening the scope of compatible substrates, including biomolecules.

Exploration of Triazole-Ethanamine Scaffolds in the Discovery of Biologically Active Molecules

The triazole-ethanamine scaffold is a privileged structure in the discovery of new biologically active molecules. frontiersin.org The 1,2,3-triazole ring is considered a bioisostere of an amide bond, capable of forming various non-covalent interactions with biological targets like proteins and enzymes. biointerfaceresearch.com This characteristic, combined with its resistance to enzymatic degradation, makes it an attractive component in drug design. biointerfaceresearch.com

Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. frontiersin.orgresearchgate.netmdpi.com The incorporation of the triazole-ethanamine motif into larger molecules can lead to compounds with enhanced biological efficacy. For instance, research has shown that combining the 1,2,3-triazole ring with other pharmacophoric fragments can augment the desired biological effect.

Investigation of Enzyme Inhibitory Mechanisms (e.g., Carbonic Anhydrase-II Inhibition)

While specific studies detailing the carbonic anhydrase-II inhibitory activity of this compound are not prevalent in the provided results, the broader class of triazole-containing compounds has been investigated for enzyme inhibition. The nitrogen atoms within the triazole ring are crucial for interactions with enzyme active sites. For example, in the context of other enzymes, the nitrogen atoms of a 1,2,4-triazole (B32235) ring have been shown to form key hydrogen bonds within the ATP-binding pocket of kinases, mimicking the interactions of an amide group. nih.gov This suggests that the triazole moiety in this compound could similarly participate in interactions with the active sites of various enzymes, including carbonic anhydrases.

Elucidation of Molecular Pathway Modulators in In Vitro Cellular Systems (e.g., Antiproliferative Activity against Cancer Cell Lines)

Derivatives containing the 1,2,3-triazole scaffold have been extensively studied for their antiproliferative activity against various cancer cell lines. biointerfaceresearch.comresearchgate.netnih.gov These compounds can modulate molecular pathways involved in cancer progression, leading to cell cycle arrest and apoptosis. For example, certain 1,2,3-triazole hybrids have been shown to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. researchgate.net

The antiproliferative efficacy of these compounds is often evaluated using in vitro assays, such as the MTT assay, against a panel of human cancer cell lines. biointerfaceresearch.comnih.gov

Table 1: Examples of Antiproliferative Activity of 1,2,3-Triazole Derivatives

Design and Evaluation of Ligands for Metal-Mediated Biological Processes

Researchers have synthesized novel ligands derived from bis(1,2,3-triazol-1-yl)methane derivatives for coordination with metals like aluminum and zinc. csic.es These complexes have shown potential in catalytic applications. Furthermore, the coordination of 1,2,3-triazole-based ligands to metals like rhenium has been explored for the development of photoluminescent and therapeutic materials. rsc.org The ability of these metal complexes to interact with biological systems opens up possibilities for their use in diagnostics and therapy.

Development as Chemical Probes for Receptor-Ligand Binding Studies

The structural characteristics of the 1,2,3-triazole ring, particularly its ability to act as a linker and engage in specific interactions, make it a suitable component for the development of chemical probes. mdpi.com These probes are instrumental in studying receptor-ligand interactions and elucidating biological pathways. By attaching a reporter group, such as a fluorescent tag, to a triazole-containing molecule that binds to a specific receptor, researchers can visualize and quantify these binding events.

The "click chemistry" approach is particularly useful for synthesizing such probes, as it allows for the efficient and specific conjugation of the triazole-based ligand to the reporter group. researchgate.net This modularity enables the creation of a diverse library of chemical probes for investigating a wide range of biological targets.

Future Directions and Emerging Research Avenues for 2 1h 1,2,3 Triazol 5 Yl Ethanamine

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org However, future research is trending towards greener and more sophisticated synthetic protocols.

Sustainable Synthesis: The development of sustainable synthetic methods is a key priority, aligning with the principles of green chemistry. researchgate.net Research is focused on minimizing the use of hazardous solvents and toxic metal catalysts. researchgate.net Future methodologies will likely emphasize:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for 1,2,3-triazole derivatives, often using a CuI catalyst. ias.ac.in

Organocatalytic Methods: Metal-free approaches, such as those using bases like DBU (1,8-diazabicycloundec-7-ene), are being explored to avoid toxic metal catalysts. vulcanchem.com

Water-Based Synthesis: Utilizing water as a solvent presents a safe and environmentally benign alternative to organic solvents for producing 1,2,3-triazoles. mdpi.com

Stereoselective Synthesis: While the core triazole ring is planar, the introduction of chiral centers, particularly on side chains like the ethanamine group, is a crucial area for future development. The synthesis of enantiomerically pure forms of 2-(1H-1,2,3-triazol-5-yl)ethanamine derivatives is essential for pharmaceutical applications, where stereoisomers can have vastly different biological activities and toxicities. Future research will likely focus on developing catalytic asymmetric methods to control the stereochemistry of substituents attached to the triazole core or the ethanamine side chain.

Table 1: Comparison of Synthetic Methodologies for Triazole Derivatives

| Methodology | Key Features | Advantages | Emerging Research Focus |

|---|---|---|---|

| Conventional CuAAC | Copper(I)-catalyzed reaction of azides and terminal alkynes. frontiersin.org | High yield, reliability, wide substrate scope. | Development of more active and recyclable copper catalysts. |

| Microwave-Assisted | Use of microwave irradiation to heat the reaction. ias.ac.in | Reduced reaction times, increased yields. | Optimization for energy efficiency and scalability. |

| Metal-Free "Click" | Strain-promoted azide-alkyne cycloaddition (SPAAC) or organocatalysis. vulcanchem.com | Avoids potentially toxic metal catalysts, biocompatible. | Design of new strained alkynes and efficient organocatalysts. |

| Sustainable/Green | Use of water as a solvent, biodegradable catalysts. researchgate.netmdpi.com | Environmentally friendly, reduced waste. | Exploring catalytic systems that operate under ambient conditions. |

Expansion into Functional Material Science Applications (e.g., Polymers, Sensors)

The robust nature of the triazole ring and the functional handle provided by the ethanamine group make this compound an attractive candidate for materials science. nih.gov

Polymers: The primary amine of the ethanamine side chain is a versatile functional group for polymer chemistry. It can act as a curing agent or be incorporated as a monomer into various polymer backbones.

Epoxy Resins and Polyurethanes: The amine group enables the covalent incorporation of the triazole moiety into epoxy and polyurethane networks. This can enhance properties such as mechanical strength, thermal stability, and chemical resistance. vulcanchem.com Polymers functionalized with this compound have shown a 20% higher tensile modulus compared to unmodified versions. vulcanchem.com

Functional Polymer Brushes: The ethanamine group can be used to graft the molecule onto polymer brushes, creating surfaces with tailored chemical affinity and functionality. nih.gov

Sensors: The triazole ring can participate in co-ordination with metal ions, while the amine group provides a site for further functionalization. This dual-functionality is promising for the development of chemosensors. Future work could involve creating derivatives that exhibit a change in fluorescence or color upon binding to specific analytes, such as metal ions or biologically relevant molecules.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

While many triazole derivatives are known for their biological activity, a deeper understanding of their molecular interactions is crucial for developing next-generation therapeutics. nih.govnih.gov For this compound, research will likely focus on elucidating its mechanism of action in various biological contexts.

Enzyme Inhibition: Triazole-based drugs, such as fluconazole, are known to inhibit enzymes like cytochrome P450-dependent 14α-sterol demethylase by co-ordinating with the heme iron. nih.govnih.govmdpi.com Future studies could investigate whether derivatives of this compound can be designed to target specific enzymes with high selectivity. Molecular docking studies have been used to predict the binding modes of triazole derivatives within the active sites of enzymes, providing a basis for rational drug design. nih.govresearchgate.net

Structure-Activity Relationships (SAR): Systematic modification of the ethanamine side chain and substitution on the triazole ring will be essential to build comprehensive SAR models. preprints.org This involves synthesizing libraries of related compounds and evaluating their biological activity to identify key structural features responsible for efficacy and selectivity. chemmethod.com

Integration of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening

The integration of computational tools is revolutionizing drug discovery and materials science. Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the development of novel applications for this compound. nih.goveurekaselect.com

Rational Drug and Materials Design: ML algorithms can analyze large datasets of existing triazole compounds to identify patterns linking chemical structures to specific properties (e.g., anticancer activity, polymer stability). mdpi.commdpi.com This knowledge can be used to design new derivatives of this compound with enhanced performance for a target application. nih.gov

Virtual Screening: This computational technique allows for the rapid screening of vast virtual libraries of molecules to identify promising candidates before committing to laboratory synthesis. Collaborative virtual screening efforts have already proven successful in identifying new hit series for diseases by probing proprietary compound libraries. nih.gov Future research will use the this compound scaffold as a starting point for virtual screening campaigns to discover novel inhibitors, sensors, or material components.

Table 2: Application of AI/ML in Triazole Derivative Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate chemical structure to biological activity. nih.gov | Predicts the biological potency of new derivatives, guiding synthetic efforts. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. nih.gov | Rapidly identifies potential drug candidates or functional molecules for further testing. |

| De Novo Design | Generates novel molecular structures with desired properties based on learned rules. | Creates entirely new derivatives with optimized characteristics for specific applications. |

| Synthesis Prediction | Predicts viable synthetic routes for novel target compounds. | Accelerates the synthesis of promising new derivatives designed by other AI models. |

Exploration of New Bioconjugation Strategies Utilizing the Ethanamine Functionality

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a field with immense potential for creating advanced therapeutics and diagnostics. The primary amine of the this compound side chain is an ideal target for a variety of bioconjugation reactions.

Future research will explore novel ways to attach this molecule to proteins, peptides, and nucleic acids. mdpi.com

Amide Bond Formation: The most common strategy involves reacting the primary amine with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. nih.gov This can be used to label proteins or attach the triazole moiety to other molecules to alter their properties. nih.gov

Site-Specific Conjugation: A major goal in bioconjugation is achieving site-specificity to ensure a homogeneous product with preserved biological activity. nih.gov Future strategies may involve combining enzymatic methods with chemical reactions to direct the conjugation of this compound to a single, specific location on a protein, such as the N-terminus. nih.gov

Hydrophilic Linkers: To avoid aggregation or loss of function when conjugating to biomolecules, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can be incorporated. youtube.com Future work could involve creating pre-functionalized PEG-triazole constructs ready for conjugation.

The exploration of these strategies will enable the use of this compound as a versatile tag or functional component in the construction of complex bioconjugates for therapeutic and diagnostic purposes.

Q & A

Q. What are the optimal conditions for synthesizing 2-(1H-1,2,3-Triazol-5-yl)ethanamine via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

Methodological Answer: The CuAAC reaction is a robust method for synthesizing 1,2,3-triazole derivatives. To optimize yield:

- Use terminal alkynes (e.g., propargylamine) and azides (e.g., 1H-1,2,3-triazol-5-yl azide) in a 1:1 molar ratio.

- Catalyze with Cu(I) sources (e.g., CuBr, 5–10 mol%) in polar solvents (e.g., DMF/H₂O) at 25–60°C.

- Monitor reaction progress via TLC or HPLC. Post-reaction, purify via column chromatography (silica gel, MeOH/DCM eluent) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm proton environments (e.g., triazole C-H at δ 7.5–8.5 ppm) and amine groups (δ 1.5–3.0 ppm).

- X-ray Crystallography : Employ SHELXL for structure refinement. Key parameters:

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H] at m/z corresponding to C₄H₈N₄).

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in bond lengths/angles may arise from twinned crystals or disorder . Mitigate via:

- Data Cross-Validation : Compare multiple datasets (e.g., synchrotron vs. lab-source XRD).

- Refinement Tools : Use SHELXL ’s TWIN/BASF commands for twinning correction. For disorder, apply PART/SUMP constraints to model alternative conformations .

- Complementary Techniques : Validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical geometries .

Q. What strategies enhance the biological activity of this compound through triazole ring modification?

Methodological Answer:

- Isosteric Substitution : Replace the 1,2,3-triazole with 1,2,4-triazole to alter electronic properties and metal-binding affinity .

- Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) at the triazole C4 position to improve interaction with biological targets (e.g., enzymes, receptors) .

- Coordination Chemistry : Form metal complexes (e.g., Cu(II), Re(I)) to leverage enhanced antimicrobial or anticancer activity. Synthesize metallofragments via reflux with metal acetates in acetone/MeOH .

Q. How does the coordination behavior of this compound influence supramolecular assembly?

Methodological Answer:

- Metallogel Formation : Combine the compound with Cu(II) acetate (1:1 molar ratio) in DMF/water. The triazole N2/N3 atoms act as bidentate ligands, forming 2D networks stabilized by H-bonding. Characterize gelation via rheology and SEM .

- Supramolecular Catalysis : Use Cu(I)-triazole complexes as catalysts in click reactions. Monitor catalytic efficiency via -NMR conversion rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.